2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide

Description

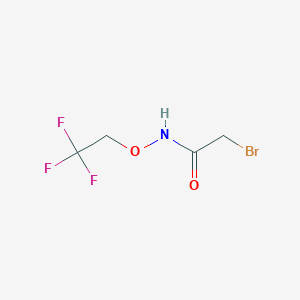

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an acetamide moiety, which collectively contribute to its distinct properties.

Properties

Molecular Formula |

C4H5BrF3NO2 |

|---|---|

Molecular Weight |

235.99 g/mol |

IUPAC Name |

2-bromo-N-(2,2,2-trifluoroethoxy)acetamide |

InChI |

InChI=1S/C4H5BrF3NO2/c5-1-3(10)9-11-2-4(6,7)8/h1-2H2,(H,9,10) |

InChI Key |

GKMPAMACLNOVMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NOCC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2,2,2-trifluoroethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{CF}_3\text{CH}_2\text{OH} + \text{BrCH}_2\text{COBr} \rightarrow \text{CF}_3\text{CH}_2\text{OCH}_2\text{CONHBr} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted acetamides with various functional groups.

Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.

Reduction: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The acetamide moiety can form hydrogen bonds with biological macromolecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Bromoacetamide: Similar structure but lacks the trifluoroethoxy group.

N-(2,2,2-Trifluoroethoxy)acetamide: Similar structure but lacks the bromine atom.

2-Bromo-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group.

Uniqueness

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical and biological properties

Biological Activity

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- CAS Number: 1367707-22-9

- Molecular Formula: C5H7BrF3NO2

- Molecular Weight: 239.02 g/mol

- Purity: 91% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with various biomolecules. The bromine atom may also play a role in modulating receptor binding and enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial activity. The presence of these functional groups in this compound suggests potential effectiveness against a range of pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| S. aureus | Moderate inhibition | |

| C. albicans | Minimal inhibition |

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Preliminary studies suggest that halogenated acetamides can induce apoptosis in cancer cell lines.

- Case Study: In vitro studies demonstrated that this compound reduced cell viability in human breast cancer cells (MCF-7) by approximately 30% at a concentration of 50 µM after 48 hours of exposure .

Pharmacological Studies

Pharmacological evaluations have shown that the compound exhibits dose-dependent effects on cellular pathways involved in apoptosis and cell cycle regulation.

- Key Findings:

Structure-Activity Relationship (SAR)

Studies have explored the SAR of related compounds to better understand the influence of various substituents on biological activity. The inclusion of the trifluoroethoxy group has been linked to enhanced potency compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.